2-Methyl-4-nitro-N-(4-nitrophenyl)benzamide
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Overview
Description
2-Methyl-4-nitro-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a methyl group at the 2-position and nitro groups at the 4-position of the benzamide and the 4-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-N-(4-nitrophenyl)benzamide typically involves the following steps:
Nitration: The nitration of 2-methylbenzoic acid to introduce a nitro group at the 4-position.
Amidation: The reaction of the nitrated product with 4-nitroaniline to form the desired benzamide.
The reaction conditions for these steps often involve the use of strong acids like sulfuric acid for nitration and coupling agents such as carbodiimides for amidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitro-N-(4-nitrophenyl)benzamide undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: 2-Methyl-4-amino-N-(4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-Methyl-4-nitrobenzoic acid and 4-nitroaniline.
Scientific Research Applications
2-Methyl-4-nitro-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)benzamide: Similar structure but lacks the methyl group at the 2-position.
4-Nitro-N-methylbenzamide: Similar structure but lacks the nitro group on the phenyl ring.
N-Benzyl-2-methyl-4-nitroaniline: Similar structure but has a benzyl group instead of the benzamide core.
Uniqueness
2-Methyl-4-nitro-N-(4-nitrophenyl)benzamide is unique due to the presence of both nitro groups and the methyl group, which can influence its reactivity and biological activity. This combination of substituents can lead to unique chemical and biological properties not observed in similar compounds.
Properties
CAS No. |
566872-54-6 |
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Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
2-methyl-4-nitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11N3O5/c1-9-8-12(17(21)22)6-7-13(9)14(18)15-10-2-4-11(5-3-10)16(19)20/h2-8H,1H3,(H,15,18) |
InChI Key |
CHTMGGHEDYUBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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